Dihexyl sulfosuccinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

23243-42-7 |

|---|---|

Molecular Formula |

C16H30O7S |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

1,4-dihexoxy-1,4-dioxobutane-2-sulfonic acid |

InChI |

InChI=1S/C16H30O7S/c1-3-5-7-9-11-22-15(17)13-14(24(19,20)21)16(18)23-12-10-8-6-4-2/h14H,3-13H2,1-2H3,(H,19,20,21) |

InChI Key |

SOSQXPIKTBUEKF-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)O |

Canonical SMILES |

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)O |

Other CAS No. |

23243-42-7 |

Synonyms |

DHSS di-n-hexyl sulfosuccinate dihexyl sulfosuccinate |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of Sodium Dihexyl Sulfosuccinate (CAS 3006-15-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical data for sodium dihexyl sulfosuccinate (B1259242) (CAS 3006-15-3). The information is presented to support research, scientific analysis, and drug development activities where this anionic surfactant may be considered as an emulsifying agent, wetting agent, or surface tension reducer.[1][2]

Core Physicochemical Data

The following tables summarize the key physicochemical properties of sodium dihexyl sulfosuccinate.

General and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 3006-15-3 | [1][2][3] |

| Molecular Formula | C₁₆H₂₉NaO₇S | [3] |

| Molecular Weight | 388.45 g/mol | [3][4] |

| Appearance | Off-white to pale yellow powder or granules; also available as a yellowish to brownish liquid or solid depending on formulation. | [1][2] |

| Synonyms | Di-n-hexyl sodium sulfosuccinate, Sodium 1,4-dihexyl sulfonatosuccinate, 2-Sulfosuccinic acid di-N-hexyl ester sodium salt | [2][3] |

Physical and Chemical Characteristics

| Property | Value | Conditions | Source(s) |

| Melting Point | 230 °C (decomposes) | Not specified | [3][5][6] |

| Density | 1.121 g/mL | at 20 °C | [3][5] |

| Bulk Density | 180 kg/m ³ | Not specified | [6] |

| Solubility | 364 g/L | in Water | [3][5][6] |

| pH | 5 - 7 | 50 g/L in H₂O at 25 °C | [5][6] |

| Storage Temperature | +15 °C to +25 °C | [3][5][6] |

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter for any surfactant, indicating the concentration at which surfactant molecules begin to form micelles. At concentrations above the CMC, properties such as surface tension remain relatively constant.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of sodium this compound are not extensively published. However, standard methodologies for surfactant characterization can be applied.

Determination of Critical Micelle Concentration (CMC)

The CMC of an ionic surfactant like sodium this compound can be determined using several established methods. The general principle involves measuring a physical property of the surfactant solution as a function of its concentration. The CMC is identified as the point of inflection on the resulting graph.

1. Surface Tensiometry:

-

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than accumulating at the interface.

-

Methodology:

-

Prepare a series of aqueous solutions of sodium this compound with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., using the du Noüy ring method or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

2. Conductometry:

-

Principle: For ionic surfactants, the molar conductivity of the solution changes with concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of larger, less mobile micelles leads to a decrease in the slope of the conductivity versus concentration plot.

-

Methodology:

-

Prepare a range of concentrations of the surfactant in deionized water.

-

Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity versus the surfactant concentration.

-

The CMC is identified as the concentration at which there is a distinct break in the slope of the line.

-

Synthesis of Sodium this compound

A general synthesis procedure can be outlined based on common methods for producing sulfosuccinate surfactants.

1. Esterification:

-

Reaction: Maleic anhydride (B1165640) is reacted with n-hexanol to form dihexyl maleate (B1232345).

-

Procedure:

-

Maleic anhydride and an excess of n-hexanol are charged into a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser with a Dean-Stark trap.

-

An acid catalyst, such as p-toluenesulfonic acid, is added.

-

The mixture is heated to reflux, and the water produced during the reaction is continuously removed via the Dean-Stark trap.

-

The reaction is monitored until the theoretical amount of water is collected.

-

The excess hexanol can be removed by vacuum distillation.

-

2. Sulfonation:

-

Reaction: The dihexyl maleate is then sulfonated using a solution of sodium bisulfite.

-

Procedure:

-

The dihexyl maleate is dispersed in an aqueous-alcoholic solution.

-

A solution of sodium bisulfite is added dropwise to the reaction mixture while maintaining a controlled temperature.

-

The reaction is stirred until the sulfonation is complete, which can be monitored by the disappearance of the double bond (e.g., via titration).

-

The final product, sodium this compound, can be isolated by precipitation or by removing the solvent.

-

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: General workflow for the synthesis and physicochemical characterization of a surfactant.

Logical Relationship of Surfactant Behavior

Caption: Relationship between concentration and surfactant behavior in solution.

References

- 1. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.stmjournals.com [journals.stmjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. fpharm.uniba.sk [fpharm.uniba.sk]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dihexyl Sulfosuccinate (C16H29NaO7S)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dihexyl sulfosuccinate (B1259242), an anionic surfactant with the molecular formula C16H29NaO7S, is a versatile excipient utilized across the pharmaceutical, cosmetic, and industrial sectors. Its amphiphilic nature, arising from its hydrophilic sulfonate head and hydrophobic dihexyl tails, enables it to effectively reduce surface and interfacial tension. This property is paramount in its function as an emulsifying, wetting, and dispersing agent. In drug development, dihexyl sulfosuccinate plays a crucial role in enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of sodium this compound, with a focus on its utility in drug formulation. Detailed experimental protocols for its synthesis and the evaluation of its surfactant properties are provided, alongside a discussion of its biocompatibility.

Physicochemical Properties

Sodium this compound is typically an off-white to pale yellow powder or granular solid.[1] It is highly soluble in water and also shows solubility in alcohols and some organic solvents.[2] A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Sodium this compound

| Property | Value | References |

| Molecular Formula | C16H29NaO7S | [1][3] |

| Molecular Weight | 388.45 g/mol | [3] |

| CAS Number | 3006-15-3 | [3] |

| Appearance | Off-white to pale yellow powder or granules | [2] |

| Solubility in Water | 364 g/L | [3] |

| Melting Point | 230 °C (decomposes) | [3] |

| pH | 5-7 (50 g/L in H₂O at 25 °C) | [3][4] |

| Bulk Density | 180 kg/m ³ | [3] |

Synthesis of Sodium this compound

The synthesis of sodium this compound is a two-step process involving an esterification reaction followed by a sulfonation reaction.[5]

Synthesis Workflow

Detailed Experimental Protocol for Synthesis

This protocol is adapted from established patent literature.[5]

Materials:

-

Maleic anhydride (industrial grade)

-

n-Hexanol (industrial grade, ≥99%)

-

p-Toluenesulfonic acid (catalyst, industrial grade, ≥95%)

-

Sodium bisulfite (industrial grade, ≥95%)

-

Sodium hydroxide (B78521) solution (30%)

-

Nitrogen gas

Equipment:

-

Reactor with a water separator and condenser

-

Stirrer

-

Heating mantle

-

pH meter

Procedure:

Step 1: Esterification to form Dihexyl Maleate

-

To a reactor equipped with a water separator, add 18 kg of maleic anhydride and 42.0 kg of n-hexanol.

-

Add 0.18 kg of p-toluenesulfonic acid as a catalyst.

-

While stirring, heat the mixture to 130 ± 5 °C over 30 minutes to initiate the esterification reaction.

-

Continue the reaction, collecting the water byproduct in the water separator.

-

After the reaction is complete (as determined by the cessation of water formation), heat the mixture to 130 ± 5 °C and stir for 90-120 minutes to dehydrate and remove excess alcohol, yielding approximately 55 kg of dihexyl maleate.

Step 2: Sulfonation to form Sodium this compound

-

Cool the dihexyl maleate from Step 1 to below 80 °C.

-

Neutralize the reaction mixture to a pH of 7 ± 0.5 with a 30% aqueous sodium hydroxide solution while stirring.

-

To the neutralized product, add 55 L of water (this can include recycled sodium bisulfite solution and sulfonation wastewater) and 20.5 kg of sodium bisulfite.

-

Replace the water separator with a condenser.

-

Purge the reactor with nitrogen gas for several minutes to create an inert atmosphere.

-

Heat the mixture to initiate the sulfonation reaction, maintaining the nitrogen atmosphere. The reaction progress can be monitored by the consumption of sodium bisulfite.

-

Upon completion of the reaction, the final product is sodium this compound.

Surfactant Properties and Characterization

Table 2: Surfactant Properties of a Closely Related Analog (Diethylhexyl Sodium Sulfosuccinate)

| Property | Value | Reference |

| Critical Micelle Concentration (CMC) | 0.2 - 0.6 mM | [6] |

| Surface Tension at CMC | ~25-30 mN/m (dyn/cm) | [6] |

Experimental Protocol for Determining Critical Micelle Concentration (CMC)

The CMC of an ionic surfactant like sodium this compound can be determined by measuring the change in a physical property of the solution as a function of surfactant concentration. The conductivity method is a common and reliable technique.[6]

Materials:

-

Sodium this compound

-

Deionized water

-

Conductivity meter and probe

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a stock solution of sodium this compound in deionized water (e.g., 50 mM).

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 0.01 mM to 10 mM).

-

Calibrate the conductivity meter according to the manufacturer's instructions.

-

Measure the conductivity of each diluted solution, ensuring the temperature is constant (e.g., 25 °C) and the solution is well-mixed.

-

Plot the measured conductivity as a function of the surfactant concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the critical micelle concentration (CMC).

Applications in Drug Development

Sodium this compound is a valuable excipient in pharmaceutical formulations, primarily for its ability to enhance the solubility and dissolution of poorly water-soluble drugs.[2] By forming micelles, it can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous environments. This can lead to improved bioavailability for oral and topical drug delivery systems.

Mechanism of Action in Drug Solubilization

Experimental Protocol for Nanoemulsion Formulation

Nanoemulsions are promising drug delivery systems for enhancing the bioavailability of lipophilic drugs. Sodium this compound can be used as an effective emulsifier in their preparation. The following is a general protocol for preparing a nanoemulsion using a high-pressure homogenization technique.

Materials:

-

Active Pharmaceutical Ingredient (API) - lipophilic

-

Oil phase (e.g., medium-chain triglycerides)

-

Sodium this compound (emulsifier)

-

Co-surfactant (e.g., a non-ionic surfactant like Polysorbate 80)

-

Aqueous phase (e.g., purified water)

Equipment:

-

High-shear mixer (e.g., Ultra-Turrax)

-

High-pressure homogenizer

-

Particle size analyzer

Procedure:

-

Preparation of the Oil Phase: Dissolve the lipophilic API in the selected oil at an appropriate temperature.

-

Preparation of the Aqueous Phase: Dissolve the sodium this compound and any co-surfactant in the aqueous phase.

-

Formation of a Coarse Emulsion: Gradually add the oil phase to the aqueous phase while mixing at high speed using a high-shear mixer for 5-10 minutes.

-

High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a defined pressure (e.g., 15,000-20,000 psi).

-

Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.

Biocompatibility and Safety

Dialkyl sulfosuccinates, including dihexyl sodium sulfosuccinate, are generally considered safe for use in cosmetic and pharmaceutical applications when formulated to be non-irritating.[7][8] However, as with most surfactants, they can cause skin and eye irritation at high concentrations.[9] While specific studies on the cellular signaling pathways directly affected by this compound are limited, the primary biological interaction is expected to be with cell membranes due to its surfactant nature. At concentrations well above the CMC, surfactants can lead to cell lysis.[10] Therefore, formulation development should carefully consider the concentration of this compound to ensure safety and biocompatibility. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of several dialkyl sulfosuccinate salts and concluded them to be safe for use in cosmetics when formulated to be non-irritating.[7]

Conclusion

Sodium this compound is a valuable anionic surfactant with well-defined physicochemical properties and a straightforward synthesis process. Its ability to reduce surface tension and form micelles makes it an effective emulsifying and solubilizing agent in a variety of applications, particularly in the formulation of drug products containing poorly water-soluble active ingredients. While specific data on its critical micelle concentration is not widely published, its performance can be reasonably estimated from its close structural analogs. The provided experimental protocols offer a starting point for the synthesis and characterization of this versatile excipient. As with all formulation components, careful consideration of its concentration is necessary to ensure the safety and efficacy of the final drug product.

References

- 1. Dihexyl Sodium Sulfosuccinate | C16H29NaO7S | CID 516989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dihexyl Sodium Sulfosuccinate CAS 3006-15-3 - Blissam [blissamchem.com]

- 3. Dihexyl sodium sulfosuccinate for synthesis 3006-15-3 [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. CN1361099A - Prepn of dihexyl sodium sulfosuccinate - Google Patents [patents.google.com]

- 6. fpharm.uniba.sk [fpharm.uniba.sk]

- 7. cir-safety.org [cir-safety.org]

- 8. Safety Assessment of Dialkyl Sulfosuccinate Salts as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. specialchem.com [specialchem.com]

- 10. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Dihexyl Sulfosuccinate for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dihexyl sulfosuccinate (B1259242), a versatile anionic surfactant. This document delves into its chemical identity, physicochemical properties, and key applications in scientific research and development, with a focus on providing practical experimental protocols.

Chemical Identity and Synonyms

Dihexyl sulfosuccinate is a diester of sulfosuccinic acid. For clarity and comprehensive literature searching, it is crucial to be aware of its various synonyms and identifiers.

IUPAC Name: sodium 1,4-dihexoxy-1,4-dioxobutane-2-sulfonate[1]

CAS Number: 3006-15-3[1]

A comprehensive list of synonyms encountered in scientific literature and chemical databases is provided in Table 1. This list includes common names, systematic names, and trade names, facilitating thorough literature review and material sourcing.

Table 1: Synonyms and Identifiers for this compound

| Category | Synonym/Identifier | Reference |

| Common/Trivial Names | Sodium this compound | [1] |

| This compound sodium salt | [1] | |

| Di-n-hexyl sodium sulfosuccinate | [1] | |

| Systematic Names | Butanedioic acid, sulfo-, 1,4-dihexyl ester, sodium salt | [1] |

| 1,4-Dihexyl sulfonatosuccinate sodium | ||

| Sodium 1,4-dihexyl sulphonatosuccinate | [1] | |

| Sodium sulfosuccinic acid dihexyl ester | [1] | |

| Trade Names | Aerosol MA-80 | |

| Monawet MM 80 | [1] | |

| Other Identifiers | EC Number: 221-109-1 | |

| UNII: 7YY1T561V4 | [1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its effective application. Key properties are summarized in Table 2, providing a comparative overview of its characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Reference |

| Molecular Formula | C₁₆H₂₉NaO₇S | - | |

| Molecular Weight | 388.45 | g/mol | |

| Appearance | White to off-white solid | - | |

| Melting Point | 230 (decomposes) | °C | |

| Density | ~1.12 | g/cm³ | |

| Solubility in Water | 364 | g/L | |

| Critical Micelle Concentration (CMC) | 1.5 (% by weight of Aerosol MA-80 I) | % | |

| Surface Tension | 27.8 (at 1% concentration of Aerosol MA-80) | dynes/cm | |

| pH (50 g/L solution at 25°C) | 5-7 | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and key applications of this compound.

Laboratory-Scale Synthesis of Sodium this compound

This protocol is adapted from industrial synthesis patents and is suitable for laboratory-scale preparation.

Workflow for the Synthesis of Sodium this compound

Caption: Synthesis of Sodium this compound.

Materials:

-

Maleic anhydride

-

n-Hexanol

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bisulfite

-

Toluene (B28343) (for azeotropic removal of water)

-

Sodium carbonate (for neutralization)

Procedure:

Step 1: Esterification to form Dihexyl Maleate [2]

-

In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine maleic anhydride (1.0 mol), n-hexanol (2.2 mol), and a catalytic amount of p-toluenesulfonic acid (0.02 mol).

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux (approximately 130-140°C) with vigorous stirring.

-

Continuously remove the water that forms as an azeotrope with toluene using the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.

-

Cool the reaction mixture to room temperature.

-

Neutralize the acidic catalyst by washing the mixture with a saturated sodium carbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene and excess n-hexanol under reduced pressure to obtain crude dihexyl maleate.

Step 2: Sulfonation to form Sodium this compound [2]

-

In a separate reaction vessel, prepare an aqueous solution of sodium bisulfite (1.1 mol).

-

Add the crude dihexyl maleate (1.0 mol) to the sodium bisulfite solution with vigorous stirring.

-

Heat the mixture to 80-90°C and maintain this temperature with continuous stirring for several hours.

-

Monitor the reaction by periodically testing for the disappearance of the bisulfite ion.

-

Once the reaction is complete, the mixture will contain crude sodium this compound.

Purification by Recrystallization

This general protocol can be adapted to purify the synthesized Sodium this compound.

Workflow for Recrystallization

Caption: General Recrystallization Workflow.

Materials:

-

Crude Sodium this compound

-

Ethanol (or another suitable solvent)

Procedure:

-

Dissolve the crude sodium this compound in a minimum amount of hot ethanol. The goal is to create a saturated solution at the boiling point of the solvent.

-

If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.

-

To maximize the yield, place the flask in an ice bath to further decrease the solubility of the product.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Dry the crystals thoroughly to remove any residual solvent.

Application in Emulsion Polymerization of Vinyl Acetate (B1210297)

This compound, often under the trade name Aerosol MA-80, is an effective emulsifier in emulsion polymerization.

Workflow for Emulsion Polymerization

Caption: Emulsion Polymerization Workflow.

Materials:

-

Vinyl acetate (monomer)

-

Aerosol MA-80 (emulsifier)

-

Potassium persulfate (initiator)

-

Sodium bicarbonate (buffer)

-

Deionized water

Procedure:

-

Initial Reactor Charge: To a reaction kettle equipped with a stirrer, condenser, and nitrogen inlet, add deionized water, sodium bicarbonate, and a portion of the Aerosol MA-80.

-

Purging: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.

-

Heating: Heat the reactor contents to the desired polymerization temperature (e.g., 70-80°C) with continuous stirring.

-

Monomer Pre-emulsion: In a separate vessel, prepare a pre-emulsion by adding the vinyl acetate monomer to an aqueous solution of the remaining Aerosol MA-80. Stir vigorously to form a stable emulsion.

-

Initiation: Dissolve the potassium persulfate initiator in a small amount of deionized water and add a portion of it to the reactor to initiate polymerization.

-

Monomer Feed: After a short initiation period, begin the continuous feeding of the monomer pre-emulsion into the reactor over a period of several hours.

-

Polymerization: Maintain the reaction temperature and stirring for the duration of the monomer feed and for an additional period afterward to ensure complete conversion.

-

Cooling and Filtration: Once the polymerization is complete, cool the reactor and filter the resulting latex to remove any coagulum.

Preparation of a Drug Nanosuspension

This compound can be used as a wetting agent or stabilizer in the preparation of nanosuspensions of poorly water-soluble drugs. This is a general protocol that can be adapted for specific drug candidates.

Workflow for Nanosuspension Preparation

Caption: Nanosuspension Preparation Workflow.

Materials:

-

Poorly water-soluble drug

-

This compound

-

Purified water

Procedure:

-

Preparation of the Stabilizer Solution: Dissolve an appropriate amount of this compound in purified water. The concentration will depend on the specific drug and desired particle size.

-

Dispersion of the Drug: Disperse the poorly water-soluble drug powder in the this compound solution.

-

Particle Size Reduction:

-

High-Pressure Homogenization: Pass the dispersion through a high-pressure homogenizer for a sufficient number of cycles to achieve the desired particle size.

-

Media Milling: Alternatively, use a media mill with appropriate milling media (e.g., zirconium oxide beads) to reduce the particle size of the drug.

-

-

Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential to ensure stability.

Conclusion

This compound is a valuable anionic surfactant with a wide range of applications in scientific research and development. Its utility as an emulsifier, wetting agent, and stabilizer makes it a key ingredient in emulsion polymerization and in the formulation of drug delivery systems for poorly soluble compounds. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this versatile chemical.

References

An In-depth Technical Guide to the Anionic Surfactant Properties of Dihexyl Sulfosuccinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dihexyl sulfosuccinate (B1259242) is an anionic surfactant recognized for its potent surface-active properties. Structurally, it is characterized by a hydrophilic sulfonate group and two lipophilic hexyl chains, which imparts excellent wetting, emulsifying, and dispersing capabilities.[1][2] This dual nature allows it to effectively reduce surface and interfacial tension, making it a valuable excipient in pharmaceutical formulations and a versatile component in various industrial and cosmetic applications.[1][2] In drug development, its ability to form micelles is particularly significant, as this facilitates the solubilization and enhances the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[2] This technical guide provides a comprehensive overview of the core anionic surfactant properties of dihexyl sulfosuccinate, including its physicochemical characteristics, micellization behavior, and functional properties, supported by detailed experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of sodium this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Sodium 1,4-dihexyl sulfosuccinate | |

| CAS Number | 3006-15-3 | [1] |

| Molecular Formula | C₁₆H₂₉NaO₇S | [1] |

| Molecular Weight | 388.45 g/mol | |

| Appearance | Yellowish to brownish liquid or solid | [1] |

| Solubility | Soluble in water | [1] |

Micellization and Surface Activity

| Parameter | Value (for Dioctyl Sodium Sulfosuccinate) | Reference |

| Critical Micelle Concentration (CMC) | 0.2 - 0.6 mM | [3] |

| Surface Tension at 0.1% Concentration | 25-30 mN/m (dyn/cm) | [3] |

| Micelle Aggregation Number | 38 (for this compound) | [4] |

The micelle aggregation number, which is the average number of surfactant molecules in a single micelle, has been determined to be 38 for this compound.[4]

Core Anionic Surfactant Properties

Emulsification

This compound is an effective emulsifying agent, capable of stabilizing dispersions of immiscible liquids, such as oil in water.[1][2] This property is crucial in the formulation of creams, lotions, and other pharmaceutical emulsions. The mechanism involves the surfactant molecules adsorbing at the oil-water interface, reducing the interfacial tension and forming a protective barrier around the dispersed droplets, thereby preventing coalescence.

Wetting

As a potent wetting agent, this compound lowers the contact angle between a liquid and a solid surface, promoting the spreading of the liquid. This is particularly beneficial in pharmaceutical formulations to ensure uniform coverage and enhanced contact of the API with biological surfaces.

Foaming

This compound can contribute to foam formation and stability in aqueous solutions. The surfactant molecules align at the air-water interface, creating a film that entraps air and forms bubbles. The stability of this foam is a key parameter in applications such as shampoos and other cleansing products.

Applications in Drug Development

The anionic surfactant properties of this compound make it a versatile excipient in drug development:

-

Solubility Enhancement: Its ability to form micelles allows for the solubilization of poorly water-soluble drugs, thereby improving their bioavailability.[2]

-

Emulsion and Suspension Stabilization: It is used to create stable liquid dosage forms for both oral and topical administration.

-

Wetting Agent: In solid dosage forms, it can be used to improve the dissolution of poorly soluble APIs by enhancing the wetting of the drug particles.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Method: Wilhelmy Plate Method

Principle: The Wilhelmy plate method measures the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the surface of a liquid. This force is directly related to the surface tension of the liquid. By measuring the surface tension of solutions with varying surfactant concentrations, the CMC can be determined as the point where the surface tension ceases to decrease significantly with increasing concentration.

Procedure:

-

Prepare a series of aqueous solutions of this compound with a range of concentrations.

-

Calibrate the tensiometer with a liquid of known surface tension.

-

Suspend a clean, roughened platinum Wilhelmy plate from the tensiometer's balance.

-

Raise the sample solution until it just touches the bottom of the plate.

-

Measure the force exerted on the plate.

-

Calculate the surface tension using the Wilhelmy equation: γ = F / (l * cosθ), where γ is the surface tension, F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a fully wetted plate).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear regions of the plot.

Evaluation of Foaming Properties

Method: Ross-Miles Method

Principle: The Ross-Miles method is a standardized test to assess the foaming capacity and stability of a surfactant solution. A specific volume of the surfactant solution is dropped from a defined height into a larger volume of the same solution, and the initial foam height and its decay over time are measured.

Procedure:

-

Prepare a solution of this compound at a specified concentration and temperature.

-

Place a defined volume of the solution in the receiver of the Ross-Miles apparatus.

-

Pour a specified volume of the same solution into the dropping funnel.

-

Allow the solution from the funnel to fall into the receiver, generating foam.

-

Measure the initial height of the foam column immediately after all the solution has been added.

-

Record the foam height at predetermined time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Assessment of Emulsion Stability

Method: Turbidimetry

Principle: Turbidimetry measures the turbidity or cloudiness of a suspension. For an emulsion, the turbidity is related to the size and number of the dispersed droplets. A decrease in turbidity over time can indicate emulsion instability due to processes like creaming, flocculation, and coalescence.

Procedure:

-

Prepare an oil-in-water emulsion stabilized with a known concentration of this compound.

-

Place a sample of the freshly prepared emulsion in a cuvette.

-

Measure the initial absorbance (turbidity) of the emulsion at a specific wavelength using a spectrophotometer or turbidimeter.

-

Store the emulsion under controlled conditions (e.g., at a specific temperature).

-

Measure the turbidity of the emulsion at regular time intervals.

-

Plot the turbidity as a function of time. A rapid decrease in turbidity suggests poor emulsion stability.

Visualizations

Caption: Micellar solubilization of a hydrophobic drug by this compound.

Caption: Workflow for the formation of an oil-in-water emulsion using this compound.

References

An In-depth Technical Guide to the Solubility of Dihexyl Sulfosuccinate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dihexyl sulfosuccinate (B1259242) in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in formulating products and designing experiments involving this versatile anionic surfactant.

Introduction to Dihexyl Sulfosuccinate

Dihexyl sodium sulfosuccinate is an anionic surfactant widely utilized for its excellent emulsifying, wetting, and dispersing properties.[1] Its molecular structure, featuring both hydrophilic and lipophilic moieties, allows it to reduce surface and interfacial tension, making it a valuable excipient in pharmaceutical and cosmetic formulations.[2] Understanding its solubility in different organic solvents is critical for optimizing its function in various applications, from drug delivery systems to industrial processes.

Quantitative Solubility Data

The solubility of sulfosuccinate surfactants is highly dependent on the nature of the solvent, including its polarity and hydrogen bonding capacity. While specific quantitative data for this compound in a wide range of organic solvents is limited in publicly available literature, data for the closely related analogue, dioctyl sodium sulfosuccinate (DOSS), provides valuable insights. The structural similarities between these compounds suggest comparable solubility profiles.

The following table summarizes the available quantitative and qualitative solubility data for dioctyl sodium sulfosuccinate and dihexyl sodium sulfosuccinate.

| Solvent | Surfactant | Solubility | Temperature (°C) | Citation |

| Alcohols | ||||

| Ethanol | Dioctyl Sodium Sulfosuccinate | ~15 mg/mL | Not Specified | [1] |

| Ethanol | Dioctyl Sodium Sulfosuccinate | 1:30 (w/v) | 25 | [3] |

| Ethanol (95%) | Docusate Calcium | 1 in <1 (w/v) | Not Specified | [4] |

| Methanol | Dioctyl Sodium Sulfosuccinate | Highly Soluble | Not Specified | [5] |

| Isopropanol | Dioctyl Sodium Sulfosuccinate | Highly Soluble | Not Specified | [5] |

| Ketones | ||||

| Acetone | Dioctyl Sodium Sulfosuccinate | Highly Soluble | Not Specified | [5] |

| Halogenated Solvents | ||||

| Chloroform | Dioctyl Sodium Sulfosuccinate | 1:1 (w/v) | 25 | [3] |

| Dichloromethane | Not Specified | Data Not Available | Not Specified | |

| Ethers | ||||

| Diethyl Ether | Dioctyl Sodium Sulfosuccinate | 1:1 (w/v) | 25 | [3] |

| Apolar Solvents | ||||

| Petroleum Ether | Dioctyl Sodium Sulfosuccinate | Practically Unlimited | 25 | [3] |

| Xylene | Dioctyl Sodium Sulfosuccinate | Highly Soluble | Not Specified | [5] |

| Toluene | Not Specified | Data Not Available | Not Specified | |

| Hexane | Not Specified | Data Not Available | Not Specified | |

| Amides | ||||

| Dimethylformamide | Dioctyl Sodium Sulfosuccinate | ~10 mg/mL | Not Specified | [1] |

| Aqueous | ||||

| Water | Dihexyl Sodium Sulfosuccinate | 364 g/L | 25 | [6][7] |

| Water | Dioctyl Sodium Sulfosuccinate | 14 g/L | 25 | [3][8] |

Experimental Protocol for Determining Solubility

A reliable method for determining the solubility of this compound in an organic solvent is the equilibrium solubility method, followed by solvent evaporation. This method is straightforward and can be performed with standard laboratory equipment.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Organic solvent of interest (e.g., ethanol, acetone, etc.)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed beaker

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the organic solvent. An excess is ensured when undissolved solid remains visible.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to filter the supernatant through a syringe filter compatible with the organic solvent.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered aliquot to a pre-weighed evaporating dish or beaker.

-

Gently evaporate the solvent in a fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of nitrogen can be used. Alternatively, the dish can be placed in an oven at a temperature below the decomposition point of the surfactant and the boiling point of the solvent until a constant weight is achieved.[9]

-

Once the solvent is completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the residue.

-

Determine the solubility in units such as g/L or mg/mL by dividing the mass of the dissolved solid by the volume of the aliquot taken.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood when handling organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the specific organic solvent being used for detailed safety information.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a crucial parameter for its effective application in various scientific and industrial fields. While comprehensive quantitative data remains somewhat limited, the information available for its close analog, dioctyl sodium sulfosuccinate, provides a strong predictive basis. The presented experimental protocol offers a reliable and accessible method for researchers to determine the solubility of this compound in specific solvents of interest, thereby facilitating more precise and effective formulation development and experimental design.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Dihexyl Sodium Sulfosuccinate CAS 3006-15-3 - Blissam [blissamchem.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. phexcom.com [phexcom.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Dihexyl sodium sulfosuccinate CAS#: 3006-15-3 [m.chemicalbook.com]

- 7. Dihexyl sodium sulfosuccinate for synthesis 3006-15-3 [sigmaaldrich.com]

- 8. Docusate - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

The Efficacy of Dihexyl Sulfosuccinate in Surface Tension Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dihexyl sulfosuccinate (B1259242), an anionic surfactant, is a powerful wetting and emulsifying agent with significant capabilities in reducing surface tension. Its molecular structure, featuring a hydrophilic sulfonate group and hydrophobic dihexyl ester tails, facilitates the formation of micelles in aqueous solutions, a property crucial for its function in various applications, including pharmaceuticals and cosmetics.[1][2] This technical guide provides an in-depth analysis of the surface tension reduction properties of dihexyl sulfosuccinate, including its critical micelle concentration (CMC) and aggregation behavior. Detailed experimental protocols for the characterization of its surface-active properties are also presented to aid researchers in their formulation and development endeavors.

Introduction

Surface tension is a critical parameter in a multitude of scientific and industrial processes, including drug delivery, formulation stability, and cosmetic applications.[3][4] Surfactants are widely employed to manipulate this property, and among them, the dialkyl sulfosuccinate family is of particular interest due to its efficiency.[5] this compound (CAS 3006-15-3), a member of this family, is recognized for its role as a potent surface tension reducer, wetting agent, and emulsifier.[1][2] In the pharmaceutical industry, it is utilized as an excipient to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs), ensuring uniform drug dispersion and improved absorption.[1] Its gentle yet effective cleansing properties also make it a valuable component in cosmetic and personal care formulations.[1][3] This guide delves into the core physicochemical properties of this compound that govern its surface activity.

Quantitative Data on Surface Tension Reduction

The effectiveness of a surfactant is quantified by its critical micelle concentration (CMC) and the surface tension of the solution at that concentration (γCMC). The CMC is the concentration at which surfactant molecules begin to aggregate into micelles, leading to a plateau in the reduction of surface tension with increasing surfactant concentration.[6][7]

Table 1: Physicochemical Properties of Sodium this compound in Aqueous Solution at 25°C

| Parameter | Value | Unit | Reference |

| Critical Micelle Concentration (CMC) | 2.8 x 10⁻² | mol/dm³ | Aniansson, E. A. G. (1978). Journal of Physical Chemistry |

| Critical Micelle Concentration (CMC) | 2.7 x 10⁻² | mol/dm³ | Skauge, A., & Song, J. (2015). Journal of Surfactants and Detergents |

| Surface Tension at CMC (γ | 40 | mN/m | Aniansson, E. A. G. (1978). Journal of Physical Chemistry |

| Surface Tension at CMC (γ | 39.5 | mN/m | Skauge, A., & Song, J. (2015). Journal of Surfactants and Detergents |

| Aggregation Number | 38 | - | Magid, L. J. (1984). Journal of Physical Chemistry |

Experimental Protocols

Accurate determination of the CMC and surface tension is paramount for the effective application of this compound. The following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement (Wilhelmy Plate Method)

The Wilhelmy plate method is a widely used and accurate technique for measuring the equilibrium surface tension of liquids and surfactant solutions.[8][9][10]

Objective: To determine the CMC of sodium this compound by measuring the surface tension of a series of its aqueous solutions of varying concentrations.

Materials:

-

Sodium this compound (high purity)

-

Deionized water (with a surface tension of ~72 mN/m at 25°C)

-

Tensiometer equipped with a Wilhelmy plate (typically platinum)

-

Precision balance

-

Volumetric flasks and pipettes

-

Glass beakers

-

Thermostatically controlled water bath or chamber

Procedure:

-

Solution Preparation: Prepare a stock solution of sodium this compound in deionized water at a concentration significantly above the expected CMC (e.g., 0.1 mol/dm³). Prepare a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC (e.g., from 10⁻⁵ to 10⁻¹ mol/dm³).

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a known weight.

-

Plate Preparation: Clean the Wilhelmy plate thoroughly. A common procedure involves rinsing with a solvent like ethanol, followed by flaming the plate to red heat to remove any organic contaminants.

-

Temperature Control: Place the beaker containing the surfactant solution in a thermostatically controlled chamber or water bath to maintain a constant temperature (e.g., 25 ± 0.1 °C).[11]

-

Measurement:

-

Immerse the Wilhelmy plate into the surfactant solution.

-

The instrument measures the force exerted on the plate by the surface tension of the liquid.

-

Record the surface tension value once the reading has stabilized, indicating that equilibrium has been reached.

-

Repeat the measurement for each of the prepared solutions, starting from the most dilute to the most concentrated to minimize contamination.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will show two distinct linear regions. The first region will have a steep negative slope, and the second region, after the CMC, will be nearly horizontal.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the plot.[12]

-

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

For ionic surfactants like sodium this compound, the CMC can also be determined by measuring the electrical conductivity of the solutions.[13][14]

Objective: To determine the CMC of sodium this compound by measuring the conductivity of its aqueous solutions at different concentrations.

Materials:

-

Sodium this compound (high purity)

-

Deionized water

-

Conductivity meter with a temperature-compensated probe

-

Precision balance

-

Volumetric flasks and pipettes

-

Glass beakers

-

Thermostatically controlled water bath

Procedure:

-

Solution Preparation: Prepare a series of aqueous solutions of sodium this compound with varying concentrations, similar to the surface tension method.

-

Instrument Calibration: Calibrate the conductivity meter using standard solutions of known conductivity.

-

Temperature Control: Maintain a constant temperature of the solutions using a water bath.

-

Measurement:

-

Immerse the conductivity probe into each solution, ensuring the electrodes are fully submerged.

-

Allow the reading to stabilize and record the conductivity value.

-

Rinse the probe thoroughly with deionized water between measurements.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the surfactant concentration.

-

The plot will exhibit two linear regions with different slopes. The change in slope occurs at the CMC.

-

The CMC is determined by the intersection of the two linear segments of the plot.[15]

-

Visualization of Key Concepts and Workflows

To further elucidate the concepts and processes discussed, the following diagrams are provided.

Caption: Conceptual diagram of surfactant molecules as monomers below the CMC and forming a micelle above the CMC.

Caption: Experimental workflow for the characterization of this compound's surface activity.

Role in Drug Development

This compound's ability to significantly reduce surface tension at low concentrations makes it an invaluable excipient in drug formulation. Its primary functions include:

-

Wetting Agent: For poorly soluble powdered APIs, this compound can improve their dissolution rate by facilitating the penetration of the solvent.

-

Emulsifying Agent: In the formulation of emulsions, it stabilizes the interface between immiscible liquids, such as oil and water, preventing coalescence and ensuring product stability.[1]

-

Solubilizing Agent: By forming micelles, it can encapsulate hydrophobic drug molecules within their nonpolar core, thereby increasing their apparent solubility in aqueous media.[1]

It is important to note that while this compound enhances drug delivery, it is not known to interact with biological signaling pathways directly. Its mechanism of action is primarily physicochemical. However, some excipients can influence drug metabolism by inhibiting efflux pumps like P-glycoprotein, which can be a consideration in oral drug bioavailability.[16]

Conclusion

Sodium this compound is a highly effective anionic surfactant with well-defined surface tension reduction properties. Its low critical micelle concentration and significant impact on surface tension make it a versatile tool for researchers, scientists, and drug development professionals. The experimental protocols and data presented in this guide provide a solid foundation for the characterization and application of this compound in various advanced formulations. A thorough understanding of its physicochemical behavior is essential for optimizing its performance and ensuring the development of stable and efficacious products.

References

- 1. Dihexyl Sodium Sulfosuccinate CAS 3006-15-3 - Blissam [blissamchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. Diethylhexyl Sodium Sulfosuccinate - PCC Group Product Portal [products.pcc.eu]

- 5. cir-safety.org [cir-safety.org]

- 6. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]

- 9. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 10. biolinscientific.com [biolinscientific.com]

- 11. mdpi.com [mdpi.com]

- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 13. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 15. fpharm.uniba.sk [fpharm.uniba.sk]

- 16. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Dihexyl Sulfosuccinate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) and related micellar properties of sodium dihexyl sulfosuccinate (B1259242) in aqueous solutions. The information presented is collated from scientific literature, with a focus on quantitative data and detailed experimental methodologies.

Introduction to Dihexyl Sulfosuccinate and its Micellar Properties

Sodium this compound is an anionic surfactant that, like other amphiphilic molecules, self-assembles into micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). This property is crucial for its application in various fields, including pharmaceuticals, as it allows for the solubilization of poorly water-soluble compounds. The CMC is a key parameter for characterizing the efficiency of a surfactant.

Quantitative Micellar Data for Sodium this compound

The following table summarizes the key quantitative data for the micellization of sodium this compound in an aqueous solution at 25.0 °C.

| Parameter | Value | Method of Determination | Reference |

| Critical Micelle Concentration (CMC) | 0.138 mol dm⁻³ | Conductivity | [1] |

| Micelle Aggregation Number (N) | 38 | Fluorescence Quenching | [1] |

Experimental Protocols for CMC and Aggregation Number Determination

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established techniques used in the characterization of surfactant solutions.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

The CMC of ionic surfactants like sodium this compound can be accurately determined by measuring the electrical conductivity of the solution as a function of surfactant concentration.

Principle: Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant, as it exists as individual ions. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot. This is because the micelles, although charged, have a lower mobility per monomer unit compared to the free surfactant ions, and they also bind some of the counter-ions, reducing the total number of effective charge carriers. The CMC is identified as the concentration at the point of intersection of the two linear portions of the plot.

Apparatus and Materials:

-

Conductivity meter with a dipping electrode

-

Constant temperature bath (set to 25.0 °C)

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

High-purity sodium this compound

-

Deionized water

Procedure:

-

Prepare a stock solution of sodium this compound of a known concentration, well above the expected CMC.

-

Place a known volume of deionized water in a thermostatted vessel maintained at 25.0 °C.

-

Immerse the conductivity electrode in the water and allow the system to equilibrate.

-

Record the initial conductivity of the water.

-

Make successive additions of the stock surfactant solution to the water using a micropipette or burette.

-

After each addition, stir the solution gently to ensure homogeneity and allow the conductivity reading to stabilize before recording the value.

-

Continue the additions until the surfactant concentration is well above the CMC.

-

Plot the specific conductivity (κ) as a function of the molar concentration of sodium this compound.

-

The plot will show two linear regions with different slopes. The CMC is determined from the concentration at which these two lines intersect.

Determination of Micelle Aggregation Number by Fluorescence Quenching

The aggregation number (N), which is the average number of surfactant molecules in a micelle, can be determined using a steady-state fluorescence quenching technique.

Principle: This method involves a fluorescent probe that partitions into the micelles and a quencher that also resides within the micelles. The quenching of the probe's fluorescence only occurs when a quencher molecule is present in the same micelle. By analyzing the quenching efficiency as a function of the concentrations of the surfactant, probe, and quencher, the micelle concentration can be determined. The aggregation number is then calculated from the total surfactant concentration (above the CMC), the CMC, and the micelle concentration.

Apparatus and Materials:

-

Fluorometer

-

Quartz cuvettes

-

Volumetric flasks and micropipettes

-

Sodium this compound

-

Fluorescent probe (e.g., pyrene)

-

Quencher (e.g., cetylpyridinium (B1207926) chloride or benzophenone)

-

Deionized water

Procedure:

-

Prepare a series of sodium this compound solutions at a concentration significantly above the CMC.

-

To each solution, add a small, constant amount of the fluorescent probe (e.g., pyrene) stock solution. The probe concentration should be low enough to ensure that the probability of a micelle containing more than one probe molecule is negligible.

-

Prepare a stock solution of the quencher.

-

To the surfactant-probe solutions, add varying amounts of the quencher stock solution.

-

Measure the fluorescence intensity (I) of the probe in each solution at its emission maximum, using an appropriate excitation wavelength. The fluorescence intensity in the absence of the quencher (I₀) is also measured.

-

The data is analyzed using the following equation, which is based on the assumption of a Poisson distribution of the quencher among the micelles: ln(I₀/I) = [Quencher] / [Micelle]

-

The concentration of micelles, [Micelle], can be calculated from the slope of a plot of ln(I₀/I) versus the total quencher concentration.

-

The aggregation number (N) is then calculated using the relationship: N = ( [Surfactant] - CMC ) / [Micelle]

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for CMC determination by conductivity.

Caption: Workflow for aggregation number determination.

References

Aggregation Behavior of Dihexyl Sulfosuccinate in Different Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl sulfosuccinate (B1259242), an anionic surfactant, plays a significant role in various applications, including pharmaceuticals, cosmetics, and industrial processes, owing to its ability to act as an effective emulsifying, wetting, and dispersing agent.[1] Its molecular structure, featuring a hydrophilic sulfonate group and two hydrophobic hexyl chains, drives its self-assembly into micelles in solution, a phenomenon critical to its functionality.[1] This technical guide provides an in-depth analysis of the aggregation behavior of dihexyl sulfosuccinate in different media, presenting available quantitative data, detailed experimental protocols for characterization, and visual representations of the underlying principles.

Due to the limited availability of extensive quantitative data specifically for this compound in the public domain, this guide will also leverage comparative data from its close and widely studied homolog, dioctyl sulfosuccinate (AOT), to illustrate key concepts and trends in aggregation behavior. It is crucial to note that while the fundamental principles are similar, the absolute values for properties such as the critical micelle concentration (CMC) and aggregation number will differ due to the shorter alkyl chains of the dihexyl variant.

Molecular Structure and Micellization

The amphiphilic nature of this compound, possessing both a polar head group and nonpolar tails, is the driving force behind its aggregation in solution. In aqueous media, the hydrophobic tails avoid contact with water molecules by associating with each other, forming a nonpolar core, while the hydrophilic sulfonate head groups remain exposed to the aqueous phase. This self-assembly process, known as micellization, occurs above a specific concentration known as the Critical Micelle Concentration (CMC).

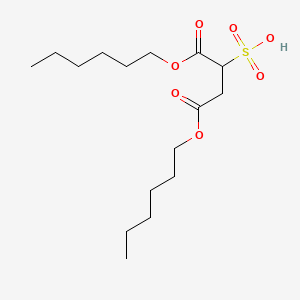

Below is a representation of the molecular structure of this compound.

The process of micellization is a dynamic equilibrium between surfactant monomers and the aggregated micellar structures.

Quantitative Data on Aggregation Behavior

The aggregation behavior of surfactants is characterized by several key parameters, including the Critical Micelle Concentration (CMC), aggregation number (N), and thermodynamic parameters of micellization.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which micelle formation begins and is a fundamental property of a surfactant. It is influenced by factors such as temperature, the nature of the solvent, and the presence of additives like electrolytes. While specific CMC values for this compound are not extensively reported, the general trends can be understood from studies on related sulfosuccinates. For instance, the CMC of dioctyl sulfosuccinate (AOT) in water is in the millimolar range. It is expected that this compound, having shorter and therefore less hydrophobic alkyl chains, will exhibit a higher CMC than AOT under similar conditions.

Aggregation Number (N)

The aggregation number is the average number of surfactant monomers that constitute a single micelle. For this compound, a specific value has been reported in aqueous solution.

| Surfactant | Medium | Temperature (°C) | Aggregation Number (N) | Method |

| Sodium this compound | Water | 25.0 | 38 | Fluorescence Quenching |

Table 1: Aggregation Number of Sodium this compound.[2]

For comparison, the aggregation number for sodium dioctyl sulfosuccinate (AOT) in water under similar conditions is reported to be 56.[2] This difference highlights the influence of the hydrophobic chain length on micellar size; the shorter hexyl chains of this compound result in smaller aggregates.

Thermodynamics of Micellization

The spontaneity of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic), enthalpy of micellization (ΔH°mic), and entropy of micellization (ΔS°mic) provide insight into the driving forces of the process. These parameters can be determined from the temperature dependence of the CMC.

Experimental Protocols

The characterization of the aggregation behavior of this compound involves several key experimental techniques.

Determination of Critical Micelle Concentration (CMC)

a) Surface Tensiometry (Wilhelmy Plate or du Noüy Ring Method)

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration as monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form, the surface tension remains relatively constant. The CMC is the concentration at which this break in the surface tension versus log-concentration plot occurs.

-

Methodology:

-

Prepare a stock solution of this compound in the desired solvent (e.g., high-purity water).

-

Prepare a series of dilutions from the stock solution to cover a concentration range above and below the expected CMC.

-

Calibrate the tensiometer with the pure solvent.

-

Measure the surface tension of each dilution, ensuring the Wilhelmy plate or du Noüy ring is thoroughly cleaned between measurements. Allow sufficient time for the surface tension to equilibrate.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration. The intersection of the two linear regions of the plot corresponds to the CMC.

-

b) Conductometry

-

Principle: For ionic surfactants like this compound, the conductivity of the solution changes with concentration. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity is lower because the newly formed micelles have a lower mobility than the individual ions and bind some of the counterions. The break in the conductivity versus concentration plot indicates the CMC.

-

Methodology:

-

Prepare a series of this compound solutions of varying concentrations in high-purity water.

-

Calibrate the conductivity meter using standard solutions.

-

Measure the conductivity of each solution at a constant temperature.

-

Plot the specific conductance versus the surfactant concentration. The CMC is determined from the intersection of the two lines of different slopes.

-

Determination of Aggregation Number (N)

Fluorescence Quenching

-

Principle: This technique involves the use of a fluorescent probe (e.g., pyrene) and a quencher that are both solubilized within the micelles. The fluorescence intensity of the probe is measured as a function of the quencher concentration. The degree of quenching provides information about the number of micelles, from which the aggregation number can be calculated.

-

Methodology:

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene (B120774) in a suitable solvent).

-

Prepare a series of vials and add a small, fixed amount of the probe stock solution to each. Evaporate the solvent completely.

-

Add this compound solutions of a concentration well above the CMC to the vials to dissolve the probe.

-

Prepare a stock solution of a quencher (that is soluble in the micellar core).

-

Create a series of solutions with a fixed surfactant and probe concentration, but with varying quencher concentrations.

-

Measure the steady-state fluorescence intensity of each solution.

-

The aggregation number can be calculated from the slope of the plot of ln(I₀/I) versus the quencher concentration, where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively.

-

Characterization of Micelle Size and Polydispersity

Dynamic Light Scattering (DLS)

-

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic diameter using the Stokes-Einstein equation.

-

Methodology:

-

Prepare a solution of this compound at a concentration above its CMC in a filtered, dust-free solvent.

-

Filter the sample through a microporous filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove any dust or large aggregates.

-

Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

-

Perform the measurement to obtain the intensity-weighted size distribution, the Z-average hydrodynamic diameter, and the polydispersity index (PDI).

-

Aggregation in Different Media

Aqueous Media

In water, this compound forms conventional oil-in-water (o/w) micelles, with the hydrophobic hexyl chains forming the core and the hydrophilic sulfonate groups at the exterior, interacting with water molecules. The CMC and aggregation number in water are influenced by:

-

Temperature: For many ionic surfactants, the CMC initially decreases with increasing temperature to a minimum, and then increases.[5]

-

Electrolytes: The addition of salt (e.g., NaCl) to a solution of an ionic surfactant like this compound typically lowers the CMC and increases the aggregation number. The added counterions shield the electrostatic repulsion between the charged head groups, promoting micellization.

Organic Media

In nonpolar organic solvents, surfactants can form "reverse" or "inverse" micelles. In this case, the polar head groups form the core, which can solubilize small amounts of water, while the hydrophobic tails are oriented outwards into the nonpolar solvent. The aggregation behavior of sulfosuccinates like AOT in organic solvents is well-documented, showing the formation of such reverse micelles. It is expected that this compound would exhibit similar behavior.

Mixed Media

In mixed solvent systems, such as water-alcohol or water-glycol mixtures, the aggregation behavior of this compound can be complex. The presence of a co-solvent can affect the CMC and aggregation number by altering the solvent polarity and by potentially being incorporated into the micellar structure. For example, studies on AOT in deep eutectic solvents (DESs) and their mixtures with water have shown that the aggregation is influenced by the solvent's polarity and cohesiveness.

Conclusion

This compound is a versatile anionic surfactant whose functionality is intrinsically linked to its aggregation behavior in various media. While specific quantitative data for this particular surfactant is not as abundant as for its longer-chain homolog, dioctyl sulfosuccinate, the fundamental principles of its micellization can be well understood through established surfactant science and comparative analysis. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the aggregation properties of this compound and other surfactants, enabling a deeper understanding of their behavior and optimizing their application in drug development and other scientific fields. Further research into the specific aggregation parameters of this compound in a wider range of media and conditions would be beneficial for its tailored application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Dioctyl sodium sulfosuccinate surfactant self-assembly dependency of solvent hydrophilicity: a modelling study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02173D [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

The Self-Assembly of Dihexyl Sulfosuccinate: A Technical Guide to Micelles and Vesicles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly behavior of dihexyl sulfosuccinate (B1259242) (DHSS) in aqueous solutions. Focusing on the formation of micelles and the potential for vesicular structures, this document synthesizes key quantitative data, details established experimental protocols for characterization, and presents visual representations of the underlying supramolecular processes. This guide is intended to serve as a valuable resource for researchers and professionals engaged in fields where surfactant self-assembly is of critical importance, such as drug delivery, materials science, and colloid chemistry.

Introduction to Dihexyl Sulfosuccinate Self-Assembly

This compound (DHSS) is an anionic surfactant characterized by a hydrophilic sulfosuccinate head group and two hydrophobic hexyl chains. This amphiphilic nature drives its self-assembly in aqueous environments to minimize the unfavorable contact between the hydrophobic tails and water. Below a certain concentration, DHSS exists predominantly as individual molecules (monomers). However, as the concentration increases and surpasses a critical threshold, the monomers spontaneously aggregate to form organized structures, most commonly micelles. Under specific conditions, these micelles can potentially transition into more complex assemblies like vesicles. The characteristics of these aggregates, such as their size, shape, and stability, are crucial for their application in various technologies.

Quantitative Data on this compound Self-Assembly

The following table summarizes key quantitative parameters associated with the self-assembly of this compound in aqueous solutions. It is important to note that while data for the closely related dioctyl sulfosuccinate (AOT) is abundant, specific quantitative values for this compound are less commonly reported in the literature.

| Parameter | Value | Method of Determination | Notes |

| Aggregation Number (Nagg) | 38 | Fluorescence Quenching | The aggregation number represents the average number of DHSS monomers in a single micelle. |

| Critical Micelle Concentration (CMC) | Not definitively reported in surveyed literature | Tensiometry, Conductivity, Fluorescence Spectroscopy | The CMC for the closely related dioctyl sulfosuccinate (AOT) is typically in the range of 0.2 to 0.6 mM in water. It is expected that the CMC of DHSS would be higher than that of AOT due to its shorter hydrophobic chains. |

| Vesicle Formation | Not reported to occur spontaneously in pure aqueous solutions | Dynamic Light Scattering (DLS), Microscopy | Vesicle formation for dialkyl sulfosuccinates is more commonly observed for longer chain surfactants like AOT, often in the presence of co-surfactants or under specific ionic strength and temperature conditions. |

Experimental Protocols for Characterization

This section provides detailed methodologies for the key experiments used to characterize the self-assembly of this compound.

Determination of Critical Micelle Concentration (CMC) by Tensiometry

Objective: To determine the concentration at which DHSS monomers begin to form micelles in an aqueous solution.

Principle: The surface tension of a liquid is reduced by the addition of a surfactant. As the surfactant concentration increases, the surface becomes saturated with monomers, leading to a significant decrease in surface tension. Above the CMC, the excess surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.

Materials:

-

This compound (high purity)

-

Deionized water

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of DHSS in deionized water at a concentration significantly above the expected CMC.

-

Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

-

Measure the surface tension of each DHSS solution, starting from the most dilute and progressing to the most concentrated.

-

Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement to avoid cross-contamination.

-

Record the surface tension value for each concentration.

-

Plot the surface tension as a function of the logarithm of the DHSS concentration.

-

The CMC is determined from the intersection of the two linear regions of the plot.

Determination of Micelle Aggregation Number by Fluorescence Quenching

Objective: To determine the average number of DHSS molecules that constitute a single micelle.

Principle: This technique utilizes a fluorescent probe that partitions into the hydrophobic core of the micelles and a quencher that also resides within the micelles. The quenching of the probe's fluorescence is dependent on the concentration of the quencher within the micelle. By analyzing the quenching efficiency as a function of the overall quencher concentration, the micelle concentration can be determined, and subsequently, the aggregation number can be calculated.

Materials:

-

This compound solutions at a concentration above the CMC

-

Fluorescent probe (e.g., pyrene)

-